molecular formula C18H10Br2Cl2S2 B11966614 Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- CAS No. 89244-54-2

Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)-

Cat. No.: B11966614
CAS No.: 89244-54-2
M. Wt: 521.1 g/mol
InChI Key: RHGOTQIGBRSNFZ-UHFFFAOYSA-N
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Description

Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- is a complex aromatic compound characterized by the presence of bromine, chlorine, and phenylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- typically involves multiple steps, starting with the functionalization of a benzene ring. The process may include:

    Bromination: Introduction of bromine atoms at the 1 and 4 positions of the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Chlorination: Introduction of chlorine atoms at the 2 and 5 positions using chlorine (Cl2) under similar catalytic conditions.

    Thioether Formation: Introduction of phenylthio groups at the 3 and 6 positions through a nucleophilic substitution reaction using thiophenol (C6H5SH) and a suitable base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- can undergo various chemical reactions, including:

    Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine and chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alkoxides, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated benzene derivatives

    Substitution: Aminated or alkoxylated benzene derivatives

Scientific Research Applications

Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- involves its interaction with molecular targets through its functional groups. The phenylthio groups can engage in π-π interactions with aromatic systems, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-: Similar structure but with methyl groups instead of phenylthio groups.

    Benzene, 1,4-dibromo-2,5-dichloro-3,6-difluoro-: Similar structure but with fluorine atoms instead of phenylthio groups.

    Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethoxy-: Similar structure but with methoxy groups instead of phenylthio groups.

Uniqueness

The presence of phenylthio groups in Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

CAS No.

89244-54-2

Molecular Formula

C18H10Br2Cl2S2

Molecular Weight

521.1 g/mol

IUPAC Name

1,4-dibromo-2,5-dichloro-3,6-bis(phenylsulfanyl)benzene

InChI

InChI=1S/C18H10Br2Cl2S2/c19-13-16(22)18(24-12-9-5-2-6-10-12)14(20)15(21)17(13)23-11-7-3-1-4-8-11/h1-10H

InChI Key

RHGOTQIGBRSNFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=C(C(=C2Br)Cl)SC3=CC=CC=C3)Br)Cl

Origin of Product

United States

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